N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 4-methyl-N-methylsulfonylanilino group attached to an acetamide backbone
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methyl-N-methylsulfonylaniline.
Formation of Intermediate: The 2,4-dimethoxyaniline undergoes acylation with acetic anhydride to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-methyl-N-methylsulfonylaniline under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy groups on the phenyl ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylamino)acetamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-5-7-14(8-6-13)20(26(4,22)23)12-18(21)19-16-10-9-15(24-2)11-17(16)25-3/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSMQVJAZHSKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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